
N-(2-Hydroxyethyl)glycine
Overview
Description
N-(2-Hydroxyethyl)glycine (NHEG, CAS 5835-28-9) is a carboxylic acid derivative with the molecular formula C₄H₉NO₃. It is structurally characterized by a glycine backbone substituted with a 2-hydroxyethyl group on the nitrogen atom . Key physicochemical properties include:
- Molecular weight: 135.12 g/mol
- Melting point: 163–170°C
- Boiling point: 339.3°C at 760 mmHg
- Density: 1.247 g/cm³
- LogP: -0.956 (indicating moderate hydrophilicity) .
NHEG functions as a versatile reagent in biochemical synthesis, serving as a catalyst for amino acid and nucleotide reactions, a nucleophile in compound formation, and a reducing agent in polymer synthesis . Its applications span biochemistry, materials science, and industrial chemistry, particularly in environmentally safe processes due to its low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Ethylene Oxide: One common method involves the reaction of glycine with ethylene oxide.
Reaction with Chloroacetic Acid: Another method involves the reaction of 2-aminoethanol with chloroacetic acid.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxyethyl)glycine can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)glycine.
Reduction: Regeneration of this compound from its oxidized form.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Buffer Systems
Bicine is primarily utilized as a buffering agent in biochemical experiments due to its effective pH range (approximately 7 to 9). It is particularly advantageous because:
- Biocompatibility : Bicine does not interfere with biological assays, making it suitable for use in enzyme reactions and protein studies.
- Thermal Stability : It maintains its buffering capacity across a range of temperatures, which is critical for experiments requiring temperature control.
Drug Delivery Systems
Recent research has explored the use of N-(2-Hydroxyethyl) glycine as a linker in polymeric prodrugs. This application involves:
- Polymeric Prodrugs : Bicine can be chemically linked to drugs to enhance their solubility and bioavailability. For example, it serves as a temporary linker that can release the active drug upon hydrolysis, improving pharmacokinetic profiles .
- Targeted Delivery : By modifying drug molecules with bicine, researchers can create targeted delivery systems that release therapeutics at specific sites within the body, minimizing side effects and increasing efficacy .
Analytical Chemistry
In analytical chemistry, N-(2-Hydroxyethyl) glycine is used in mass spectrometry and chromatography:
- Mass Spectrometry : Bicine has been characterized for its role in the analysis of complex mixtures, particularly in the identification of aminophospholipids .
- Chromatography : It serves as a component in mobile phases for high-performance liquid chromatography (HPLC), aiding in the separation of biomolecules .
Thermodynamic Studies
Research has focused on the thermodynamic properties of N-(2-Hydroxyethyl) glycine, including its acid dissociation constants. These studies provide insights into its behavior in various chemical environments, crucial for understanding its interactions in biological systems .
Biochemical Research
N-(2-Hydroxyethyl) glycine has been isolated from natural sources such as brown algae and is studied for its potential biological roles:
- Natural Product Research : Its isolation from marine organisms highlights its potential as a bioactive compound with therapeutic properties .
Data Table: Applications of N-(2-Hydroxyethyl) Glycine
Application Area | Description | Key Benefits |
---|---|---|
Buffer Systems | Used to maintain pH in biochemical assays | Biocompatible, thermally stable |
Drug Delivery Systems | Serves as a linker in polymeric prodrugs | Enhanced solubility and targeted delivery |
Analytical Chemistry | Utilized in mass spectrometry and chromatography | Improved separation and identification |
Thermodynamic Studies | Investigated for acid dissociation constants | Insights into chemical behavior |
Biochemical Research | Isolated from natural sources; potential bioactivity | Explores new therapeutic avenues |
Case Study 1: Polymeric Prodrugs
A study demonstrated the effectiveness of bicine as a linker in polymeric prodrugs. The results indicated that drugs modified with bicine exhibited improved solubility and stability compared to their unmodified counterparts. The hydrolysis of the bicine bond facilitated controlled drug release, enhancing therapeutic outcomes.
Case Study 2: Buffering Capacity
Research comparing various buffering agents highlighted bicine's superior performance at maintaining pH levels during enzyme reactions. This stability was crucial for experiments involving temperature fluctuations, where other buffers failed to maintain consistent pH.
Case Study 3: Mass Spectrometry Applications
In an analytical chemistry study, bicine was employed to enhance the resolution of aminophospholipid analysis via mass spectrometry. The findings underscored bicine's role in improving signal clarity and reducing background noise during detection.
Mechanism of Action
Mechanism of Action: N-(2-Hydroxyethyl)glycine exerts its effects primarily through its buffering capacity. It can donate or accept protons, thereby stabilizing the pH of the solution. This property is crucial in biochemical reactions where pH stability is essential for enzyme activity and protein stability .
Molecular Targets and Pathways: The compound interacts with various enzymes and proteins, stabilizing their structure and function by maintaining an optimal pH environment. It does not have specific molecular targets but acts broadly to stabilize biochemical systems .
Comparison with Similar Compounds
Structural and Functional Analogues
Bicine (N,N-Bis(2-hydroxyethyl)glycine)
- CAS No.: 150-25-4
- Molecular formula: C₆H₁₃NO₄
- Molecular weight : 163.17 g/mol
- Key properties : Acts as a zwitterionic buffer (pH range 7.6–9.0) and corrosion inhibitor for copper in chloride solutions .
- Applications: Anti-corrosion: Exhibits 88% inhibition efficiency in 3.5% NaCl solutions, outperforming NHEG due to stronger adsorption via dual hydroxyethyl groups . Synthesis: Prepared from diethanolamine and glyoxal under optimized conditions (95°C, 2 hours, 82.48% yield) .
Tricine (N-(Tris(hydroxymethyl)methyl)glycine)
- CAS No.: 5704-04-1
- Molecular formula: C₆H₁₃NO₅
- Molecular weight : 179.17 g/mol
- Key properties : Buffer for biochemical assays (pH 7.4–8.8) and corrosion inhibitor with 85% efficiency in NaCl solutions .
- Mechanism : Adsorbs on metal surfaces via hydroxyl and carboxyl groups, forming protective layers .
N-(2-Aminoethyl)glycine
- CAS No.: 24123-14-6
- Molecular formula : C₄H₁₀N₂O₂
- Molecular weight : 118.14 g/mol
- Key differences: Replaces the hydroxyethyl group with an aminoethyl group, increasing nucleophilicity but introducing skin and eye irritation hazards .
N,N-Dimethylglycine
- CAS No.: 1118-68-9
- Molecular formula: C₄H₉NO₂
- Molecular weight : 103.12 g/mol
- Applications : Used in metabolic studies and as a dietary supplement, lacking the hydroxyethyl group critical for metal chelation .
Comparative Data Table
Property | N-(2-Hydroxyethyl)glycine | Bicine | Tricine | N-(2-Aminoethyl)glycine | N,N-Dimethylglycine |
---|---|---|---|---|---|
Molecular Weight | 135.12 | 163.17 | 179.17 | 118.14 | 103.12 |
Functional Groups | -OH, -COOH | Dual -OH, -COOH | Triple -OH, -COOH | -NH₂, -COOH | -N(CH₃)₂, -COOH |
pH Range (Buffer) | N/A | 7.6–9.0 | 7.4–8.8 | N/A | N/A |
Corrosion Inhibition | Moderate | 88% efficiency | 85% efficiency | Not studied | Not applicable |
Toxicity | Low | Low | Low | Skin/eye irritant | Low |
Primary Use | Biochemical synthesis | Buffering, anti-corrosion | Biochemical assays | Nucleophilic reactions | Metabolic studies |
Research Findings
Anti-Corrosion Performance
- Bicine vs. NHEG : Bicine’s dual hydroxyethyl groups enhance adsorption on copper surfaces, achieving 88% inhibition efficiency compared to NHEG’s moderate performance in chloride solutions. Quantum chemical indices (QCIs) confirm stronger electron donation by Bicine .
- Tricine : Exhibits 85% inhibition via hydrogen bonding and electrostatic interactions, validated by Monte Carlo simulations .
Biological Activity
N-(2-Hydroxyethyl)glycine, also known as bis(2-hydroxyethyl)glycine or bicine, is a zwitterionic compound widely utilized in biochemical research and pharmaceutical applications. Its unique properties make it an important buffer component in various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and comparative analyses.
This compound has the molecular formula C4H9NO3 and a molecular weight of approximately 117.12 g/mol. It is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its buffering capacity and solubility in aqueous solutions.
Biological Applications
Buffering Agent
this compound is primarily used as a buffering agent in biological experiments, particularly in maintaining pH stability during enzymatic reactions. Its buffering range typically spans from pH 7 to 9, making it suitable for various biochemical applications.
Cell Culture
In cell culture studies, this compound has been shown to support the growth of various cell lines by providing an optimal environment for cellular metabolism. Its zwitterionic nature minimizes ionic strength changes that could adversely affect cell viability.
Mutagenicity Studies
A significant study investigated the mutagenic potential of this compound and its derivatives. The findings indicated that while certain metabolites derived from related compounds exhibited mutagenic properties, this compound itself did not demonstrate significant mutagenic activity in standard assays using Salmonella typhimurium strains TA98 and TA100 . This suggests a relatively low risk for genotoxic effects in biological systems.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, thereby potentially reducing oxidative stress in cellular environments. This property is particularly relevant in cancer research, where oxidative stress plays a critical role in tumor progression .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Comparative Studies
A comparative study between this compound and other similar compounds (e.g., tricine) was conducted to assess their biological activities. The study revealed that while both compounds exhibit buffering capabilities, this compound showed superior stability under physiological conditions compared to tricine .
Compound | Buffering Range | Antioxidant Activity | Enzyme Inhibition |
---|---|---|---|
This compound | pH 7-9 | High | Moderate |
Tricine | pH 7-8 | Moderate | Low |
Case Studies
-
Neuroprotective Effects
A case study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved functional recovery post-injury . -
Cancer Research
In cancer research, this compound was incorporated into drug delivery systems aimed at enhancing the bioavailability of chemotherapeutic agents. The slow release profile observed with prodrug formulations containing this compound allowed for sustained therapeutic effects with reduced side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-Hydroxyethyl)glycine, and how can reaction conditions be optimized?
this compound is typically synthesized via the reaction of glycine with 2-aminoethanol or ethylene oxide under controlled conditions. Key parameters include maintaining a temperature range of 50–80°C, using aqueous or alcoholic solvents, and adjusting pH to 8–10 to favor nucleophilic substitution. Catalysts like sodium hydroxide or potassium carbonate may enhance yield . Purification involves recrystallization from ethanol-water mixtures or column chromatography. Researchers should monitor reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy to minimize by-products like unreacted glycine or over-alkylated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹, carboxylate C=O at ~1700 cm⁻¹) and hydrogen-bonding patterns. Compare against reference spectra from databases like NIST Chemistry WebBook .
- NMR Spectroscopy : ¹H NMR (D₂O) reveals peaks for the hydroxyethyl group (δ 3.5–3.7 ppm) and glycine backbone (δ 3.2–3.4 ppm). ¹³C NMR confirms the carboxylate carbon at ~175 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode provides molecular ion peaks at m/z 119.12 [M+H]⁺ .
Q. What are the primary research applications of this compound in biochemistry?
The compound serves as a zwitterionic buffer (e.g., in Good’s buffers) for maintaining pH stability in enzymatic assays (pH range 7.6–8.6). It is also used in:
- Metal Chelation : Coordination with transition metals (e.g., Cu²⁺) for studying metalloprotein interactions .
- Drug Delivery : Functionalization as a hydrophilic linker in prodrugs to enhance solubility .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G* level) model molecular geometry, frontier orbitals, and bond dissociation energies. Key steps include:
- Optimizing the structure using Gaussian or ORCA software.
- Calculating HOMO-LUMO gaps to assess reactivity.
- Validating results against experimental data (e.g., IR frequencies, enthalpy of combustion) .
- For thermochemical accuracy, hybrid functionals like B3LYP with exact exchange terms are recommended .
Q. What strategies resolve contradictions in reported thermodynamic data for this compound?
Discrepancies in properties like melting point (163–170°C vs. 190°C) or logP values (-0.96 vs. -1.2) may arise from impurities or measurement techniques. Mitigation approaches:
- Standardized Protocols : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for logP .
- Cross-Validation : Compare data from multiple sources (e.g., NIST, peer-reviewed studies) and replicate experiments under controlled conditions .
Q. How does this compound influence the physicochemical properties of polymer matrices in material science?
In resin cements, adding 30% this compound derivative (e.g., N-(2-hydroxyethyl)acrylamide) improves:
- Curing Efficiency : Dual-cured systems show higher degree of conversion (DC%) due to enhanced crosslinking.
- Optical Clarity : Reduced light scattering via hydrogen bonding with methacrylate groups.
- Mechanical Strength : Nanoindentation tests reveal increased hardness (1.5 GPa vs. 1.2 GPa in controls) .
Q. Methodological Considerations
Q. What experimental controls are critical when studying this compound in biological systems?
- Buffer Compatibility : Verify that the compound does not interfere with enzymatic activity (e.g., via negative control assays).
- Metal Contamination : Use ultrapure water and chelating resins to remove trace metals that may skew results .
- Ethical Guidelines : Follow NIH preclinical standards for cell/tissue studies, including proper waste disposal and toxicity screening .
Q. How can researchers optimize this compound derivatives for corrosion inhibition studies?
- Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate inhibition efficiency in chloride solutions.
- Computational Modeling : Use DFT to correlate molecular descriptors (e.g., adsorption energy, Fukui indices) with experimental performance .
Q. Data Compilation
Properties
IUPAC Name |
2-(2-hydroxyethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c6-2-1-5-3-4(7)8/h5-6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUZISDNESEYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280191 | |
Record name | N-(2-Hydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5835-28-9 | |
Record name | N-(2-Hydroxyethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5835-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5835-28-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-hydroxyethyl)amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-HYDROXYETHYL)GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY9LW4T62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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